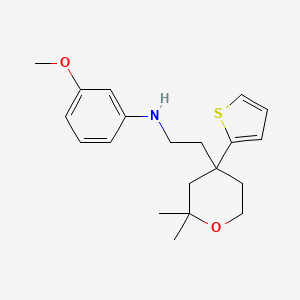![molecular formula C35H50N4O5 B12374795 N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide is a complex organic compound with a highly specific structure This compound is notable for its intricate arrangement of functional groups, which include hydroxyl, keto, and amide groups, as well as phenyl and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps may include:
Formation of Intermediate Amides: This involves the reaction of appropriate carboxylic acids with amines under conditions that promote amide bond formation.
Hydroxylation and Ketone Formation: Specific reagents and catalysts are used to introduce hydroxyl and keto groups at designated positions on the molecule.
Coupling Reactions: The intermediate compounds are coupled using reagents such as coupling agents or catalysts to form the final complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: Functional groups on the phenyl rings can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may yield a secondary alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide: Similar in structure but with variations in functional groups or stereochemistry.
This compound: Similar in structure but with different substituents on the phenyl rings.
Propriétés
Formule moléculaire |
C35H50N4O5 |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide |
InChI |
InChI=1S/C35H50N4O5/c1-23(25-15-10-8-11-16-25)29(38-32(42)30(35(6,7)44)37-28(40)20-21-34(3,4)5)31(41)36-24(2)33(43)39-22-14-19-27(39)26-17-12-9-13-18-26/h8-13,15-18,23-24,27,29-30,44H,14,19-22H2,1-7H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,27+,29-,30+/m0/s1 |
Clé InChI |
YERCZICLLVTZGD-UYHZZQDISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N2CCC[C@@H]2C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)O)NC(=O)CCC(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)N2CCCC2C3=CC=CC=C3)NC(=O)C(C(C)(C)O)NC(=O)CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
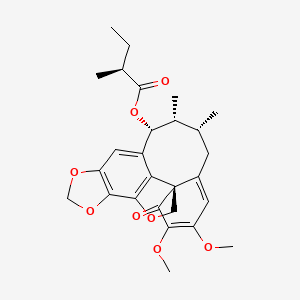
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
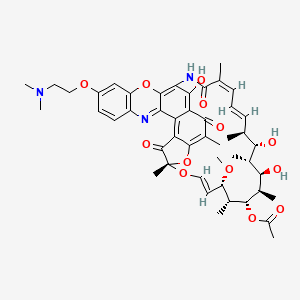

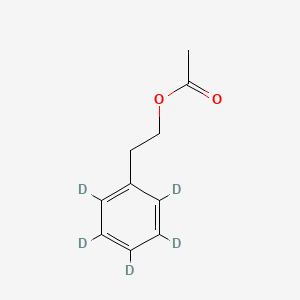
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
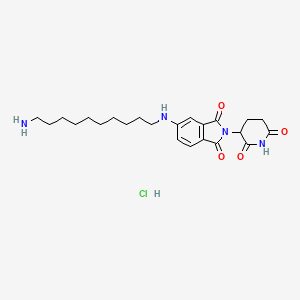
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
